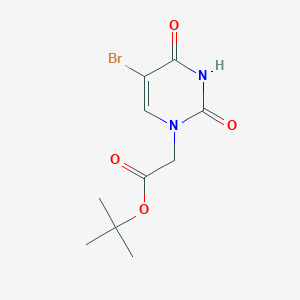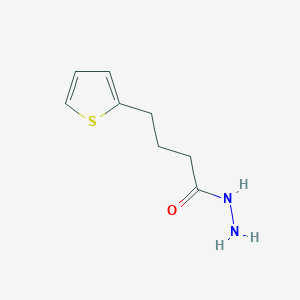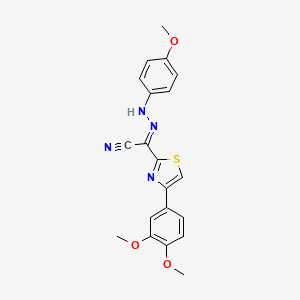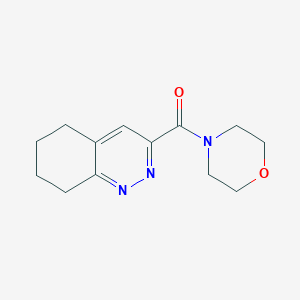
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate” is likely a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it also has a bromine atom attached to it. The “tert-butyl” and “acetate” parts suggest the presence of an ester functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring is planar, and the bromine atom would add some steric bulk. The tert-butyl group is also quite bulky and would likely affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The bromine atom could potentially be replaced in a substitution reaction. The ester group could undergo hydrolysis. The pyrimidine ring might participate in various reactions typical for aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its size, shape, functional groups, and the presence of the bromine atom would all contribute to its properties such as solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic β-Amino Acids : Bovy and Rico (1993) reported on the synthesis of β-amino-5-pyrimidinepropanoic ester and its utility in peptide and peptidomimic synthesis. This process demonstrates the use of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate in creating novel compounds for biochemical applications (Bovy & Rico, 1993).
Ferrocenyl Uracil Peptide Nucleic Acid Monomer : Gasser et al. (2006) described the synthesis of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer using tert-butyl-2-(N-(2-(((9H-floren-9-yl)methoxy)carbonylamino)ethyl)-2-(5-(N-ferrocenylmethylbenzamido)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate. This research highlights the role of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate in the development of advanced nucleic acid analogs for potential applications in molecular biology (Gasser et al., 2006).
2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted a study on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research, which involved tert-butyl groups, sheds light on the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Altenbach et al., 2008).
Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl) Acetonitrile : Dong-yuan Jin (2010) focused on synthesizing a specific compound using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate, which demonstrates the chemical's role in producing agriculturally relevant compounds (Jin Dong-yuan, 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, such as receptors, enzymes, and other proteins . These interactions can lead to changes in cellular processes and can have therapeutic effects.
Mode of Action
It is known that brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific nature of the target and the compound.
Biochemical Pathways
Brominated compounds can affect a wide range of biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The compound’s predicted density is 1451±006 g/cm3, and its predicted boiling point is 4741±400 °C . These properties can influence the compound’s bioavailability and its distribution within the body.
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, which can have therapeutic effects .
Action Environment
The action of Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s predicted boiling point suggests that it may be stable at normal body temperatures . .
Safety and Hazards
As with any chemical compound, handling “Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate” would require appropriate safety measures. The specific hazards would depend on its properties, but one could expect that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBVGFPZKBOSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2973696.png)
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2973697.png)
![Ethyl (5-((4-acetamidophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2973698.png)
![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)
![3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2973701.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2973706.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2973710.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)
